4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane is a boronic ester compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
It’s known that this compound is a type of organoboron compound, which are often used in organic synthesis reactions .
Mode of Action
Organoboron compounds like this one are generally known to interact with their targets through processes such as borylation, hydroboration, and coupling reactions .
Biochemical Pathways
Organoboron compounds are known to participate in important organic synthesis reactions, such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction .
Result of Action
The reactions it participates in, such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction, are key in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that this compound is air sensitive and hygroscopic, suggesting that it should be stored in a dry and cool environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylcyclopropylboronic acid under anhydrous conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield boron-containing alcohols.
Substitution: The boronic ester group can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like K2CO3.
Major Products:
Oxidation: Phenylcyclopropylboronic acid.
Reduction: Phenylcyclopropylmethanol.
Substitution: Various substituted phenylcyclopropyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of boron-containing drugs and as a precursor in the synthesis of pharmaceuticals.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
Comparison: 4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane is unique due to its cyclopropyl group, which imparts additional steric hindrance and stability compared to other boronic esters. This makes it particularly useful in reactions requiring high selectivity and stability .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-13H,10H2,1-4H3/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANSPBMADSQCLG-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749885-71-0 |
Source
|
Record name | rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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